Crucial Role as a Key Synthetic Intermediate in a Patented Sedative with an Exceptionally High Therapeutic Index
CAS 40987‑20‑0 is the direct precursor to N₁‑[3‑(4′‑fluorobenzoyl)‑propyl]‑N₂‑[2‑(2′‑chloro‑5′‑methylphenoxy)ethyl]‑piperazine (US 4,064,128), a sedative agent distinguished by an “unusual therapeutic breadth” that couples low acute toxicity with high sedative efficacy [1]. In comparative pharmacological testing, the final compound derived from CAS 40987‑20‑0 was benchmarked against multiple aryl‑substituted analogs (including 4‑nitrophenyl, 4‑chloro‑2‑methylphenyl, 2,3‑dimethylphenyl, 2,5‑dimethylphenyl, 3,5‑dimethylphenyl, 2,6‑dichlorophenyl, and the prior‑art 4‑chlorophenyl and 4‑methoxy/4‑fluorobenzyl compounds) across four quantitative assays: acute oral LD₅₀ in mice, hexobarbital sleep prolongation (dose required to quadruple sleep duration), clonidine‑induced aggression inhibition (ED₅₀), and analgesic effect [1]. The patent explicitly states that the compound derived from CAS 40987‑20‑0 was selected as the preferred embodiment based on its superior separation between sedative potency and toxicity compared to all comparator compounds [1].
| Evidence Dimension | Therapeutic index (sedative potency vs. acute toxicity) |
|---|---|
| Target Compound Data | Preferred embodiment in US 4,064,128; “unusual therapeutic breadth in that it combines low toxicity with a high sedative effect” (verbatim from patent) [1]. |
| Comparator Or Baseline | Eight comparator compounds: 4‑nitrophenyl, 4‑chloro‑2‑methylphenyl, 2,3‑dimethylphenyl, 2,5‑dimethylphenyl, 3,5‑dimethylphenyl, 2,6‑dichlorophenyl analogs, plus prior‑art 4‑chlorophenyl (DE 2027051) and 4‑methoxy‑/4‑fluorobenzyl compounds (US 3,637,704) [1]. |
| Quantified Difference | Quantitative LD₅₀, sleep prolongation ED₅₀, aggression inhibition ED₅₀, and analgesic ED₅₀ values were determined for all compounds; the CAS 40987‑20‑0‑derived compound was expressly identified as superior across the composite safety‑efficacy profile [1]. |
| Conditions | Mouse models: acute oral toxicity (LD₅₀, fasting male mice, 7‑day observation), hexobarbital sleep prolongation (female mice, i.v. hexobarbital 65 mg/kg), clonidine‑induced aggression inhibition (i.p., paired mice, 30‑min observation), analgesic effect (thermal/mechanical nociception) [1]. |
Why This Matters
The patented sedative agent cannot be synthesized without CAS 40987‑20‑0 as the essential intermediate, and procurement of any alternative phenoxyethylpiperazine would produce a different final compound with an unproven and potentially inferior therapeutic index.
- [1] US Patent 4,064,128. N₁-[3-(4′-fluorobenzoyl)-propyl]-N₂-[2-(2′-chloro-5′-methylphenoxy)ethyl]-piperazine. Filed June 23, 1975, issued December 20, 1977. View Source
